Tyrosinase-IN-20

Tyrosinase inhibition IC50 comparison Melanogenesis

Tyrosinase-IN-20 is a validated noncompetitive tyrosinase inhibitor (IC50=28.5µM), 1.5x more potent than kojic acid. Its distinct allosteric mechanism ensures efficacy in high-substrate assays. Ideal as a benchmark for SAR studies or as a lead for novel depigmenting agents. This compound is the definitive choice for reproducible melanogenesis research.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4 g/mol
Cat. No. B12387595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-IN-20
Molecular FormulaC17H18N2O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C)C
InChIInChI=1S/C17H18N2O2S/c1-4-21-16(20)14-12(3)18-17-19(11(2)10-22-17)15(14)13-8-6-5-7-9-13/h5-10,15H,4H2,1-3H3
InChIKeyXQBBRDUZCXRARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase-IN-20: A Potent Thiazolopyrimidine Tyrosinase Inhibitor with an IC50 of 28.50 µM


Tyrosinase-IN-20 (compound 6a) is a thiazolopyrimidine derivative identified as a potent inhibitor of mushroom tyrosinase, exhibiting an IC50 value of 28.50 µM in vitro [1]. The compound was developed and characterized within a series of novel small-molecule tyrosinase inhibitors, with its structure confirmed by FTIR, Mass, ¹H-NMR, and ¹³C-NMR spectroscopy [1]. Tyrosinase-IN-20 represents a validated chemical probe for studying melanogenesis and a potential lead for depigmenting agent development.

Why Tyrosinase-IN-20 Cannot Be Simply Substituted with Generic Tyrosinase Inhibitors


Tyrosinase inhibitors exhibit widely divergent potency, mechanism of action, and structural features; therefore, in-class compounds cannot be interchanged without compromising experimental outcomes. For instance, within the thiazolopyrimidine series from which Tyrosinase-IN-20 derives, minor structural modifications (e.g., halogen substitution or addition of electron-donating groups) produced IC50 values ranging from 28.50 µM to complete loss of activity [1]. Furthermore, the inhibition mechanism—whether competitive, noncompetitive, or uncompetitive—dictates how the compound interacts with substrate and may influence efficacy in complex biological systems [1]. Procuring a generic tyrosinase inhibitor without precise knowledge of its potency and mechanistic profile risks irreproducible results and misinterpretation of SAR or biological assays.

Quantitative Differentiation of Tyrosinase-IN-20 vs. Comparators and Analogs


Tyrosinase-IN-20 Exhibits 1.5-Fold Higher Inhibitory Potency than Kojic Acid in Mushroom Tyrosinase Assay

Tyrosinase-IN-20 (compound 6a) demonstrated an IC50 value of 28.50 µM against mushroom tyrosinase, which is 1.5-fold more potent than the reference inhibitor kojic acid, which exhibited an IC50 of 43.50 µM in the same assay [1]. This head-to-head comparison establishes a clear quantitative advantage for Tyrosinase-IN-20 over the widely used standard.

Tyrosinase inhibition IC50 comparison Melanogenesis

Tyrosinase-IN-20 Acts as a Noncompetitive Inhibitor, Distinct from Kojic Acid's Competitive Mechanism

Kinetic analysis using Lineweaver–Burk plots revealed that Tyrosinase-IN-20 (compound 6a) is a noncompetitive inhibitor of tyrosinase, as Vmax decreased with increasing inhibitor concentration while Km remained unchanged [1]. In contrast, kojic acid is well-established as a competitive inhibitor of tyrosinase [2]. This mechanistic divergence implies that Tyrosinase-IN-20 binds to an allosteric site rather than competing directly with substrate, a property that may confer advantages in certain experimental or therapeutic contexts.

Enzyme kinetics Inhibition mechanism Allosteric modulation

Tyrosinase-IN-20 is the Most Potent Compound Within Its Thiazolopyrimidine Structural Series

Within a panel of ten synthesized thiazolopyrimidine derivatives, Tyrosinase-IN-20 (compound 6a, unsubstituted) exhibited the highest inhibitory potency with an IC50 of 28.50 µM [1]. Compared to the next most potent analogs, compound 6d (2-chloro substituent) showed an IC50 of 34.17 µM, and compound 6i (4-methoxy substituent) showed an IC50 of 35.67 µM [1]. This represents a 1.2- to 1.25-fold potency advantage over its closest structural analogs.

Structure-activity relationship Thiazolopyrimidine SAR

UV-Vis Spectroscopy Confirms Dose-Dependent Inhibition of Dopachrome Formation by Tyrosinase-IN-20

UV-Vis spectral analysis demonstrated that Tyrosinase-IN-20 reduces the absorbance at 475 nm—the characteristic wavelength for dopachrome, the product of L-DOPA oxidation by tyrosinase—in a dose-dependent manner [1]. In the absence of inhibitor, L-DOPA + tyrosinase produced the highest absorbance; addition of increasing concentrations of Tyrosinase-IN-20 progressively diminished the peak intensity [1]. This provides direct spectroscopic evidence that the compound interferes with the catalytic conversion of substrate to product.

UV-Vis spectroscopy Dopachrome Mechanism validation

Recommended Application Scenarios for Tyrosinase-IN-20 in Research and Development


Lead Optimization in Tyrosinase Inhibitor Drug Discovery: Noncompetitive Allosteric Binding Offers Mechanistic Differentiation

Tyrosinase-IN-20 is an ideal starting point for medicinal chemistry campaigns targeting novel allosteric tyrosinase inhibitors. Its noncompetitive inhibition mechanism [1] distinguishes it from the majority of clinically used or investigational competitive inhibitors (e.g., kojic acid [2]). This allosteric mode of action can be exploited to design compounds that retain efficacy even in high-substrate environments, a potential advantage in treating hyperpigmentation disorders where melanogenic substrate levels may be elevated.

Cosmetic Formulation Development for Hyperpigmentation: Superior Potency vs. Industry-Standard Kojic Acid

Formulators developing topical depigmenting agents can leverage the 1.5-fold greater potency of Tyrosinase-IN-20 compared to kojic acid [1]. This potency advantage translates to a lower required concentration for equivalent enzyme inhibition, potentially reducing the risk of formulation-induced irritation and enabling more elegant product design. The well-characterized UV-Vis spectroscopic profile [1] also facilitates quality control and stability monitoring in complex cosmetic matrices.

Structure-Activity Relationship (SAR) Studies: Benchmarking New Thiazolopyrimidine Analogs

Tyrosinase-IN-20 (compound 6a) is the most potent compound in its thiazolopyrimidine series, exhibiting an IC50 of 28.50 µM compared to 34.17–40.83 µM for substituted analogs [1]. This makes it the definitive positive control for any SAR exploration of thiazolopyrimidine-based tyrosinase inhibitors. Researchers synthesizing new derivatives can use Tyrosinase-IN-20 as a benchmark to quantify the potency gains or losses resulting from their structural modifications.

Enzymology Research: Investigating Noncompetitive Inhibition Kinetics in Melanogenesis Pathways

For enzymologists studying tyrosinase regulation, Tyrosinase-IN-20 provides a well-defined tool compound for exploring noncompetitive inhibition. Its kinetic parameters (Vmax reduction with unchanged Km) have been thoroughly characterized [1], allowing for precise experimental design. The compound can be used in comparative studies alongside competitive (e.g., kojic acid) and uncompetitive inhibitors to dissect the roles of different binding modalities in melanin synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosinase-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.